molecular formula C15H10BrF3O B1346873 2-(4-Bromophenyl)-2'-trifluoromethylacetophenone CAS No. 898784-23-1

2-(4-Bromophenyl)-2'-trifluoromethylacetophenone

Cat. No.: B1346873
CAS No.: 898784-23-1
M. Wt: 343.14 g/mol
InChI Key: UWWVOIIZMVHEMS-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2’-trifluoromethylacetophenone is an organic compound that features a bromophenyl group and a trifluoromethyl group attached to an acetophenone core

Scientific Research Applications

2-(4-Bromophenyl)-2’-trifluoromethylacetophenone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.

    Material Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2’-trifluoromethylacetophenone typically involves the use of bromobenzene and trifluoromethylacetophenone as starting materials. One common method is the Friedel-Crafts acylation reaction, where bromobenzene reacts with trifluoromethylacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of 2-(4-Bromophenyl)-2’-trifluoromethylacetophenone may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2’-trifluoromethylacetophenone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base such as potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2’-trifluoromethylacetophenone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The bromophenyl group can facilitate binding to hydrophobic pockets, while the trifluoromethyl group can enhance metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2’-trifluoromethylacetophenone
  • 2-(4-Fluorophenyl)-2’-trifluoromethylacetophenone
  • 2-(4-Methylphenyl)-2’-trifluoromethylacetophenone

Uniqueness

2-(4-Bromophenyl)-2’-trifluoromethylacetophenone is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can be exploited in the design of novel drugs and materials with enhanced performance.

Properties

IUPAC Name

2-(4-bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF3O/c16-11-7-5-10(6-8-11)9-14(20)12-3-1-2-4-13(12)15(17,18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWVOIIZMVHEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642319
Record name 2-(4-Bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-23-1
Record name Ethanone, 2-(4-bromophenyl)-1-[2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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